2-Chloro-5-hydroxybenzaldehyde
Overview
Description
2-Chloro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
Aldehydes like 2-Chloro-5-hydroxybenzaldehyde can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acid . This reaction is essentially irreversible and results in the formation of an oxime . The compound can also react with hydrazine to form hydrazones .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, acidic conditions could catalyze its reactions with amines .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . They can undergo nucleophilic substitution reactions at the benzylic position
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth
Molecular Mechanism
Benzaldehydes can undergo free radical reactions, which may influence their interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-hydroxybenzaldehyde involves the oxidation of 4-chloro-3-(hydroxymethyl)phenol. The reaction typically uses manganese dioxide as the oxidizing agent in acetone as the solvent. The mixture is heated to reflux for about three hours, and the product is then isolated by cooling and concentrating the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 2-Chloro-5-hydroxybenzoic acid.
Reduction: 2-Chloro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxybenzaldehyde
- 3-Chloro-5-hydroxybenzaldehyde
- 2-Chloro-3-hydroxybenzaldehyde
Uniqueness
2-Chloro-5-hydroxybenzaldehyde is unique due to the specific positioning of its substituents, which influences its chemical reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a hydroxyl group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYTZPDBXASXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612086 | |
Record name | 2-Chloro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-94-3 | |
Record name | 2-Chloro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.